molecular formula C12H27BrOSi B042668 (4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane CAS No. 380605-59-4

(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane

Cat. No.: B042668
CAS No.: 380605-59-4
M. Wt: 295.33 g/mol
InChI Key: KSQAZJRLBNGMBD-UHFFFAOYSA-N
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Description

(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane is a useful research compound. Its molecular formula is C12H27BrOSi and its molecular weight is 295.33 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is used in the preparation of oxysterol agonists , which suggests that it may interact with proteins involved in the Hedgehog signaling pathway.

Mode of Action

Given its use in the synthesis of oxysterol agonists , it can be inferred that it might play a role in modulating the activity of these agonists, thereby influencing the Hedgehog signaling pathway.

Biochemical Pathways

The compound is associated with the Hedgehog signaling pathway due to its use in the preparation of oxysterol agonists . The Hedgehog signaling pathway is crucial for cell differentiation, growth, and tissue patterning during embryonic development.

Result of Action

Given its role in the synthesis of oxysterol agonists , it can be inferred that it might influence the activity of these agonists, thereby modulating the Hedgehog signaling pathway and affecting cellular processes such as cell differentiation and growth.

Biological Activity

(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane (abbreviated as BDBT) is an organosilicon compound with a complex structure that includes a bromobutoxy group and a tert-butyl dimethylsilane moiety. Its molecular formula is C₁₂H₂₇BrOSi, and it has a molecular weight of approximately 300.37 g/mol. This compound has garnered attention for its potential applications in various fields, including organic synthesis and materials science. However, its biological activity remains less understood, necessitating a detailed exploration of its properties and interactions.

BDBT appears as a colorless liquid with a boiling point between 108 to 110 degrees Celsius. It is soluble in both organic solvents and water, which indicates its amphiphilic nature. The presence of the bromine atom in its structure suggests potential reactivity through nucleophilic substitution reactions, which could be significant in biological contexts .

Currently, there is no specific mechanism of action documented for BDBT in biological systems. However, its structural characteristics may allow it to interact with biological membranes, potentially altering membrane fluidity and permeability due to its amphiphilic properties. This could lead to various biological effects that warrant further investigation.

Interaction with Biological Systems

Preliminary studies suggest that compounds similar to BDBT can influence cellular functions by modifying membrane dynamics. For instance, silanes are known for their roles in cellular signaling pathways, particularly those involved in lipid metabolism and membrane integrity. The potential for BDBT to act as a precursor for functional materials also raises questions about its bioactivity and interaction with biomolecules.

Comparative Analysis with Similar Compounds

To better understand the unique properties of BDBT, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaKey Features
(4-Bromobutoxy)(tert-butyl)dimethylsilaneC₁₀H₂₃BrOSiLacks one methyl group compared to BDBT
(4-Chlorobutoxy)(tert-butyl)dimethylsilaneC₁₀H₂₃ClOSiContains chlorine instead of bromine; different reactivity profile
(3-Bromopropoxy)(tert-butyl)dimethylsilaneC₁₀H₂₃BrOSiShorter alkyl chain affecting physical properties
(4-Methoxybutoxy)(tert-butyl)dimethylsilaneC₁₂H₂₇O₃SiContains methoxy instead of bromo; different solubility characteristics

This table illustrates how BDBT's unique combination of functional groups may confer distinct chemical reactivity and potential applications not found in similar compounds .

Future Research Directions

Given the preliminary findings regarding the interactions of BDBT with biological membranes and its potential role as a precursor for bioactive compounds, further research is warranted. Suggested areas of focus include:

  • In Vitro Studies : Conducting cellular assays to evaluate the effects of BDBT on cell viability, proliferation, and membrane integrity.
  • Mechanistic Studies : Investigating the specific biochemical pathways influenced by BDBT and its derivatives.
  • Environmental Impact Assessments : Understanding how BDBT interacts with biological systems in ecological contexts.

Properties

IUPAC Name

(5-bromo-2-methylpentan-2-yl)oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27BrOSi/c1-11(2,3)15(6,7)14-12(4,5)9-8-10-13/h8-10H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQAZJRLBNGMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C)(C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a −50° C. cooled solution of alcohol 8 (3 g, 16.6 mmol) in anhydrous CH2Cl2 (50 mL) was added 2,6-lutidine (2.32 mL, 2.13 g, 19.89 mmol) followed by TBSOTf (4.57 mL, 5.26 g, 19.9 mmol). The solution was stirred at 0° C. for 15 min and water (10 mL) was added. The mixture was extracted with CH2Cl2 (3×40 mL), and combined organic phases were washed with 1N aqueous solution of NaOH (40 mL), dried (Na2SO4), filtered and concentrated. The residue was purified by silica gel column chromatography (1% ethyl acetate/hexane) to give 3.9 g (13.2 mmol, 80%) of 9. 1H NMR (400 MHz, CDCl3) δ: 0.07 (6H, s), 0.85 (9H, s), 1.21 (6H, s), 1.55 (2H, m), 1.95 (2H, m),3.41 (2H, t, J=6.8 Hz)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.32 mL
Type
reactant
Reaction Step Two
Quantity
4.57 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Yield
80%

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